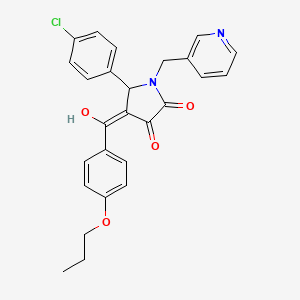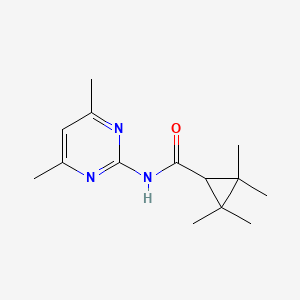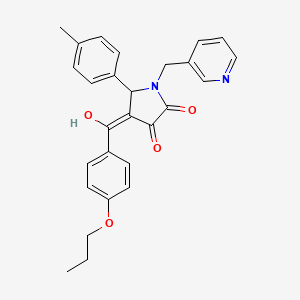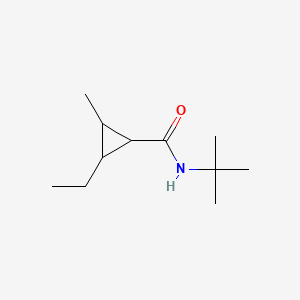![molecular formula C23H28ClN3O3 B13374439 6-chloro-4-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B13374439.png)
6-chloro-4-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}-2H-1,4-benzoxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-4-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a benzoxazine ring substituted with a chloro group and a piperazine moiety linked to a methoxyphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
The synthesis of 6-chloro-4-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized by reacting a suitable phenol derivative with an amine in the presence of formaldehyde under acidic conditions.
Introduction of the Chloro Group: Chlorination of the benzoxazine ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine reacts with a suitable alkyl halide.
Methoxyphenyl Substitution:
Analyse Chemischer Reaktionen
6-chloro-4-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group in the benzoxazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to introduce various substituents at specific positions.
Wissenschaftliche Forschungsanwendungen
6-chloro-4-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Wirkmechanismus
The mechanism of action of 6-chloro-4-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological disorders .
Vergleich Mit ähnlichen Verbindungen
6-chloro-4-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}-2H-1,4-benzoxazin-3(4H)-one can be compared with other similar compounds, such as:
6-chloro-2H-1,4-benzoxazin-3(4H)-one: This compound lacks the piperazine and methoxyphenyl groups, resulting in different chemical and biological properties.
4-chloro-2-methoxyphenol: This compound has a simpler structure with only a chloro and methoxy group attached to a phenol ring, leading to different reactivity and applications.
The unique combination of functional groups in this compound imparts specific properties that distinguish it from these similar compounds.
Eigenschaften
Molekularformel |
C23H28ClN3O3 |
|---|---|
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
6-chloro-4-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C23H28ClN3O3/c1-29-21-7-3-2-6-19(21)26-14-12-25(13-15-26)10-4-5-11-27-20-16-18(24)8-9-22(20)30-17-23(27)28/h2-3,6-9,16H,4-5,10-15,17H2,1H3 |
InChI-Schlüssel |
DIFSQIVJMIPLPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)COC4=C3C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate](/img/structure/B13374362.png)

![10,12-dimethyl-N-(3-methylphenyl)-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine](/img/structure/B13374375.png)



![2-(4-methylphenyl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13374393.png)
![Dimethyl 1,1',2,6',7',7'a-hexahydro-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6',7'-dicarboxylate](/img/structure/B13374404.png)
![Ethyl {[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate](/img/structure/B13374415.png)
![6-[(2,6-Dimethylphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374446.png)
![N-(4-methoxyphenyl)-5-fluoro-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13374448.png)
![2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol](/img/structure/B13374458.png)
![2-{2-[4-(Dimethylamino)phenyl]vinyl}-1,5-dimethylpyrazin-1-ium](/img/structure/B13374464.png)
![5-(2-oxo-2-phenylethyl)-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B13374467.png)
